N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]thiophene-3-carboxamide
Description
N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]thiophene-3-carboxamide is a complex organic compound that features a unique combination of a benzazepine ring and a thiophene carboxamide group
Properties
IUPAC Name |
N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-18(9-5-11-20-19(23)16-10-13-24-14-16)21-12-4-3-7-15-6-1-2-8-17(15)21/h1-2,6,8,10,13-14H,3-5,7,9,11-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGSGMVJNBEPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)CCCNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzazepine Ring: The benzazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine. This step often requires the use of strong acids or bases to facilitate ring closure.
Attachment of the Butyl Chain: The butyl chain is introduced via a nucleophilic substitution reaction, where a butyl halide reacts with the benzazepine intermediate.
Formation of the Thiophene Carboxamide: The thiophene ring is typically synthesized separately and then attached to the butyl chain through an amide bond formation. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzazepine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butyl chain, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents like bromine (Br₂) or chlorinating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects.
Biological Research: It can be used as a probe to study the function of specific biological pathways, particularly those involving the benzazepine and thiophene moieties.
Industrial Applications: The compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]thiophene-3-carboxamide would depend on its specific biological target. Generally, compounds with benzazepine structures can interact with neurotransmitter receptors or enzymes, modulating their activity. The thiophene carboxamide group might enhance binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]benzamide: Similar structure but with a benzamide group instead of a thiophene carboxamide.
N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]thiophene-3-carboxamide may confer unique electronic properties, potentially enhancing its interaction with specific biological targets compared to its analogs.
This compound’s unique combination of structural features makes it a promising candidate for further research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
